2-Methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazine 2-Methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazine
Brand Name: Vulcanchem
CAS No.: 405919-98-4
VCID: VC17977429
InChI: InChI=1S/C11H9F6NO/c1-6-18-8-5-3-2-4-7(8)9(19-6,10(12,13)14)11(15,16)17/h2-6,18H,1H3
SMILES:
Molecular Formula: C11H9F6NO
Molecular Weight: 285.19 g/mol

2-Methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazine

CAS No.: 405919-98-4

Cat. No.: VC17977429

Molecular Formula: C11H9F6NO

Molecular Weight: 285.19 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazine - 405919-98-4

Specification

CAS No. 405919-98-4
Molecular Formula C11H9F6NO
Molecular Weight 285.19 g/mol
IUPAC Name 2-methyl-4,4-bis(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine
Standard InChI InChI=1S/C11H9F6NO/c1-6-18-8-5-3-2-4-7(8)9(19-6,10(12,13)14)11(15,16)17/h2-6,18H,1H3
Standard InChI Key BRXHIHYCWHUUQO-UHFFFAOYSA-N
Canonical SMILES CC1NC2=CC=CC=C2C(O1)(C(F)(F)F)C(F)(F)F

Introduction

2-Methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazine is a complex organic compound featuring a benzoxazine structure. This compound is characterized by its molecular formula, C11H9F6NO, and a molecular weight of approximately 285.19 g/mol . The presence of two trifluoromethyl groups at the 4-position and a methyl group at the 2-position enhances its lipophilicity and potential biological activity.

Synthesis and Applications

The synthesis of 2-Methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazine typically involves multi-step organic reactions. This compound has potential applications in medicinal chemistry and materials science due to its unique structural features and enhanced lipophilicity.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazineC9H8F3NOContains one trifluoromethyl group; simpler structure
2-Methyl-4-(trifluoromethyl)phenolC8H7F3OHydroxy group present; less complex than benzoxazines
1-(2-(Trifluoromethyl)phenyl)ethanoneC10H9F3OKetone functional group; potential for different reactivity
5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-oneC12H9F3ONaphthalene core; different aromaticity

Research and Potential Applications

Interaction studies involving 2-Methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazine could focus on its binding affinity with biological targets such as enzymes or receptors. Investigating its interactions with cellular components can provide insights into its mechanism of action and therapeutic potential. Additionally, studies on its interactions with other chemicals may reveal synergistic effects that enhance its efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator